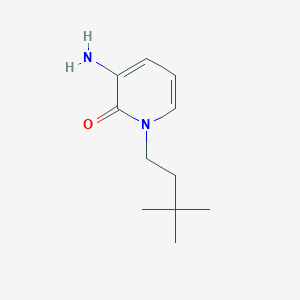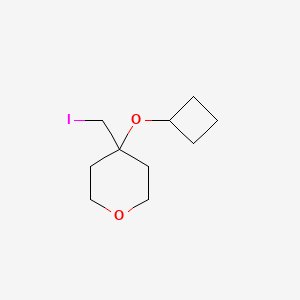
4-Cyclobutoxy-4-(iodomethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutoxy-4-(iodomethyl)oxane is a chemical compound with the molecular formula C₁₀H₁₇IO₂ and a molecular weight of 296.15 g/mol . It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is characterized by the presence of a cyclobutoxy group and an iodomethyl group attached to an oxane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-4-(iodomethyl)oxane typically involves the reaction of cyclobutanol with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:
Cyclobutanol+IodomethaneK2CO3,Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutoxy-4-(iodomethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted oxane derivatives.
Oxidation: Formation of oxane oxides or ketones.
Reduction: Formation of methyl-substituted oxane derivatives.
Scientific Research Applications
4-Cyclobutoxy-4-(iodomethyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclobutoxy-4-(iodomethyl)oxane involves its interaction with specific molecular targets, leading to various biochemical effects. The iodomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclobutoxy-4-(bromomethyl)oxane
- 4-Cyclobutoxy-4-(chloromethyl)oxane
- 4-Cyclobutoxy-4-(fluoromethyl)oxane
Uniqueness
4-Cyclobutoxy-4-(iodomethyl)oxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H17IO2 |
|---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
4-cyclobutyloxy-4-(iodomethyl)oxane |
InChI |
InChI=1S/C10H17IO2/c11-8-10(4-6-12-7-5-10)13-9-2-1-3-9/h9H,1-8H2 |
InChI Key |
RILAHGLDONABDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2(CCOCC2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


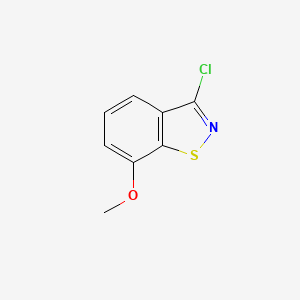
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
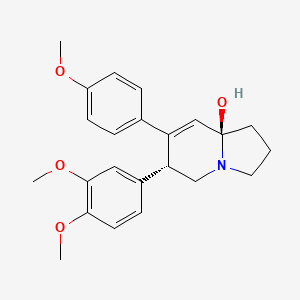
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
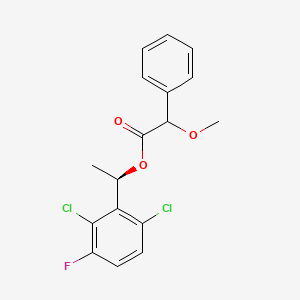
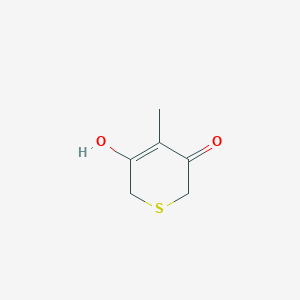
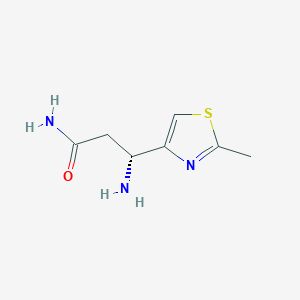
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
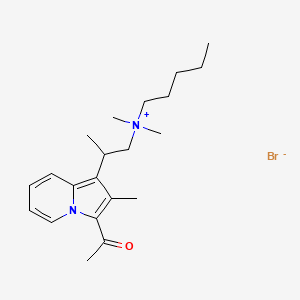


![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
